molecular formula C9H7FN4 B1521632 5-(2-Fluorophenyl)-1,2,4-triazin-3-amine CAS No. 1094296-86-2

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine

Cat. No.: B1521632
CAS No.: 1094296-86-2
M. Wt: 190.18 g/mol
InChI Key: JBYPLQMUAUUGNW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Triazines can participate in various reactions. They can act as bases due to the presence of nitrogen atoms. The fluorine atom on the phenyl ring can be substituted via nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, and boiling point can be influenced by minor changes in structure .

Scientific Research Applications

Imaging and Diagnostic Applications

5-(2-Fluorophenyl)-1,2,4-triazin-3-amine and its derivatives show promise in imaging and diagnostics. A study on a related compound, 11C-CS1P1, which targets the sphingosine-1-phosphate receptor (S1PR) 1, highlights its potential in diagnosing and understanding multiple sclerosis and other conditions. The compound showed high specificity, promising results in inflammation evaluation, and a good correlation between brain uptake and S1PR1 RNA expression, suggesting its applicability in clinical populations for repeated measures and inflammation assessment (Brier et al., 2022).

Receptor Characterization and Drug Development

Compounds similar to this compound are being explored for their selectivity and effectiveness in activating certain receptors. For instance, TPA023B, a compound with high affinity for specific gamma-aminobutyric acid-A (GABA(A)) receptor subtypes, was studied for its receptor occupancy and potential use in conditions like anxiety and mood disorders. The study employed positron emission tomography (PET) to measure receptor occupancy, demonstrating the utility of such compounds in drug development and the potential for quantitative in vivo measurement of receptor occupancy (Laere et al., 2008).

Exploring Neurotransmitter Dynamics

Research involving compounds related to this compound has also contributed to our understanding of neurotransmitter systems. A study using [18F]MPPF, a compound for 5-HT1A receptor imaging, demonstrated its potential for analyzing neurotransmitter dynamics such as serotonin levels in the brain. This research provided insights into the quantitative analysis of 5-HT1A receptor distribution and the potential for monitoring changes in endogenous serotonin levels, contributing to our understanding of psychiatric and neurodegenerative disorders (Passchier et al., 2000).

Future Directions

The study of new triazine derivatives is an active area of research, given their wide range of biological activities. Future work could involve synthesizing this compound and testing its biological activity .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4/c10-7-4-2-1-3-6(7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYPLQMUAUUGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=NC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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